molecular formula C12H12N2O4S B5774717 methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B5774717
M. Wt: 280.30 g/mol
InChI Key: XYDGALZNXVYBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate, also known as MMFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMFA is a thiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate is not fully understood, but studies have suggested that it exhibits its antitumor activity by inducing apoptosis through the activation of caspase-3 and caspase-9. methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has also been found to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Furthermore, methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has been shown to exhibit corrosion inhibition properties by forming a protective layer on the surface of the metal.
Biochemical and Physiological Effects:
methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has been found to have a low toxicity profile and does not exhibit any significant biochemical or physiological effects in animal models. However, further studies are needed to determine the long-term effects of methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate is its versatility, which allows it to be used in various fields. methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate is its limited solubility in water, which can make it challenging to use in aqueous media.

Future Directions

For methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate research include its potential use as a drug delivery system, its application in photodynamic therapy, and its use in the development of new corrosion inhibitors.

Synthesis Methods

Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate can be synthesized using various methods, including a one-pot synthesis method, which involves the reaction of 2-acetylfuran and 2-aminothiophenol in the presence of methyl acetoacetate and acetic acid. Another method involves the reaction of 2-aminothiophenol with 2-acetyl-3-methylfuran in the presence of acetic anhydride and sodium acetate. The reaction produces methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate as a yellow solid, which can be purified through recrystallization.

Scientific Research Applications

Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has been studied for its potential applications in various fields, including as an antitumor agent, a fluorescent probe, and a corrosion inhibitor. Studies have shown that methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has also been used as a fluorescent probe to detect metal ions in aqueous media. In addition, methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate has been found to exhibit significant corrosion inhibition properties for mild steel in acidic media.

properties

IUPAC Name

methyl 4-methyl-2-[(2-methylfuran-3-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-6-9(11(16)17-3)19-12(13-6)14-10(15)8-4-5-18-7(8)2/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDGALZNXVYBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(OC=C2)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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